1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea
Description
This compound is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at the 1-position and a 2-methylpropyl (isobutyl) moiety on the urea nitrogen. The pyrrolidinone ring confers conformational rigidity, while the 4-methoxyphenyl substituent may influence electronic properties and binding interactions due to its electron-donating methoxy group. Urea derivatives are commonly investigated for their biological activity, particularly as enzyme inhibitors or receptor modulators, though specific applications for this compound remain underexplored in publicly available literature.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11(2)9-17-16(21)18-12-8-15(20)19(10-12)13-4-6-14(22-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRUNTOKSHTADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.
Attachment of the Isobutyl Group: The isobutyl group can be attached through an alkylation reaction using an isobutyl halide.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrolidine ring or the methoxyphenyl group are replaced with other substituents.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in industrial processes, such as catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to its closest structural analogs, focusing on substituent effects, physicochemical properties, and inferred pharmacological profiles.
1-(4-Ethoxyphenyl)-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]urea (CAS 877640-52-3)
- Structural Differences: Urea Substituent: The ethoxy group (-OCH₂CH₃) replaces the isobutyl (-CH₂CH(CH₃)₂) group on the urea nitrogen. Aromatic Substitution: Both compounds retain the 4-methoxyphenyl group on the pyrrolidinone ring.
- Physicochemical Implications :
- The ethoxy group increases hydrophobicity compared to the smaller methoxy group but remains less lipophilic than the branched isobutyl chain.
- The aromatic ethoxyphenyl moiety may enhance π-π stacking interactions in biological targets compared to the aliphatic isobutyl group.
- Pharmacological Inference: Ethoxy-substituted ureas often exhibit improved metabolic stability over aliphatic analogs due to reduced susceptibility to oxidative degradation . The isobutyl group in the target compound could enhance membrane permeability but may also increase off-target binding risks due to non-specific hydrophobic interactions.
General Trends in Pyrrolidinone-Based Ureas
- Substituent Position: Substitution at the 3-position of pyrrolidinone (as seen in both compounds) optimizes steric compatibility with enzyme active sites, particularly in kinase or protease inhibitors.
Data Table: Key Structural and Inferred Properties
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s isobutyl group simplifies synthesis compared to ethoxyphenyl derivatives, which require additional steps for aryl ether formation .
- Lack of Direct Bioactivity Data: No experimental IC₅₀, binding affinity, or toxicity data are available for the target compound in the provided evidence. Comparative conclusions are drawn from structural analogs and substituent trends.
- Need for Further Studies : Enzymatic assays and pharmacokinetic profiling are critical to validate hypotheses about selectivity and efficacy.
Q & A
Q. What are the key considerations for synthesizing 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes: Multi-step synthesis typically involves:
- Pyrrolidinone Ring Formation: Cyclization of γ-lactam precursors under acidic or basic conditions (e.g., using 4-methoxyphenylamine derivatives) .
- Urea Linkage: Reaction of the pyrrolidin-3-yl intermediate with 2-methylpropyl isocyanate in anhydrous solvents (e.g., THF or DCM) at 0–25°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization Parameters:
- Temperature Control: Lower temperatures (<25°C) minimize side reactions during urea bond formation .
- Catalysts: Use of DMAP or triethylamine to accelerate isocyanate coupling .
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy:
- 1H/13C NMR: Confirm methoxyphenyl (δ 3.8 ppm for OCH3), pyrrolidinone carbonyl (δ 170–175 ppm), and urea NH signals (δ 5.5–6.5 ppm) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- In Vitro Screening:
- Enzyme Inhibition: Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates (IC50 determination) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor Binding: Radioligand displacement assays (e.g., GPCR targets) with competitive binding protocols .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking:
- QSAR Modeling:
Q. How should researchers address contradictory data in enzyme inhibition studies?
Methodological Answer:
- Hypothesis Testing:
- Data Reconciliation:
Q. What strategies improve yield in large-scale synthesis without compromising purity?
Methodological Answer:
- Process Optimization:
- Solvent Selection: Switch to greener solvents (e.g., cyclopentyl methyl ether) for safer scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
